molecular formula C57H51O12P3 B1670731 (2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate CAS No. 26444-49-5

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Cat. No. B1670731
CAS RN: 26444-49-5
M. Wt: 1020.9 g/mol
InChI Key: QXDTWBUYOSGCSB-UHFFFAOYSA-N
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Description

The compounds (2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate are organic compounds. They are colorless or slightly yellow transparent liquids with a slight phenolic odor . They are stable, non-volatile, and have good flame retardant plasticity, oil resistance, aging resistance, electrical insulation, and processability . They are soluble in organic solvents and slightly soluble in water .


Physical And Chemical Properties Analysis

The density of these compounds is 1.241g/cm3 . The boiling point is 394.6ºC at 760mmHg . The flash point is 206ºC . They are insoluble in water and soluble in most organic solvents .

Scientific Research Applications

Synthetic Strategies and Solid-State Aggregation

Research has highlighted the synthesis of functionalized organophosphates, demonstrating their potential in forming novel structures through hydrogen bonding and Suzuki coupling reactions. These compounds exhibit unique solid-state aggregation behaviors, forming tubular channels and supramolecular assemblies, which could be pivotal in materials science and nanotechnology (Dar, Mallick, & Murugavel, 2015).

Metal-Organophosphate Interactions

Studies have also explored the interactions between alkaline-earth metal ions and organophosphates, leading to the formation of novel compounds with potential applications in catalysis and materials science. These interactions result in diverse structural motifs, ranging from ionic phosphates to covalent dimeric compounds, showcasing the versatility of organophosphates in coordination chemistry (Murugavel, Kuppuswamy, & Randoll, 2008).

Flame Retardants in Indoor Environments

Research into the presence of diphenyl phosphate and related compounds in indoor dust highlights their significance as ubiquitous chemicals, potentially stemming from their use as flame retardants in various consumer products. This research underscores the importance of understanding the environmental persistence and human exposure pathways of these compounds (Björnsdotter, Romera-García, Borrull, de Boer, Rubio, & Ballesteros-Gómez, 2018).

Polymerization Catalysts

Organophosphates have been utilized as catalysts in polymerization processes, evidencing their role in synthesizing polymers with specific properties. This application is particularly relevant in the development of new materials with enhanced mechanical and thermal properties, indicating a broad range of potential industrial applications (Gong, Dong, Hu, Bi, Zhang, & Jiang, 2009).

Safety And Hazards

Contact with these compounds may cause burns to the skin and eyes . Inhalation may have a damaging effect on the lungs . Fire may produce irritating, corrosive, and/or toxic gases . Some liquids produce vapors that may cause dizziness or suffocation . Runoff from fire control may cause pollution .

properties

CAS RN

26444-49-5

Product Name

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Molecular Formula

C57H51O12P3

Molecular Weight

1020.9 g/mol

IUPAC Name

(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

InChI

InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3

InChI Key

QXDTWBUYOSGCSB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Appearance

Solid powder

boiling_point

390 °C at 760 mm Hg

Color/Form

Colorless transparent liquid

density

1.208 at 25 °C

flash_point

450 °F (232 °C) (Closed cup)

melting_point

Freezing point: -38 °C

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 2.4 mg/L at 25 °C
In water, 2.6 mg/L at 25 °C
Insoluble in glycerol;  soluble in most organic solvents except glycerol

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Diphenyl cresyl phosphate;  Monocresyl diphenyl phosphate;  Diphenyl tolyl phosphate; 

vapor_pressure

1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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